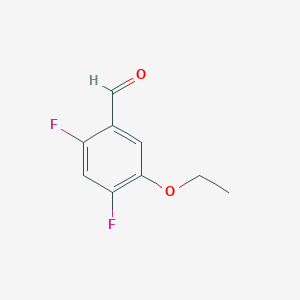

5-Ethoxy-2,4-difluorobenzaldehyde

CAS No.: 2092187-03-4

Cat. No.: VC11665861

Molecular Formula: C9H8F2O2

Molecular Weight: 186.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092187-03-4 |

|---|---|

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.15 g/mol |

| IUPAC Name | 5-ethoxy-2,4-difluorobenzaldehyde |

| Standard InChI | InChI=1S/C9H8F2O2/c1-2-13-9-3-6(5-12)7(10)4-8(9)11/h3-5H,2H2,1H3 |

| Standard InChI Key | SLKIOTSVQXBECY-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C(=C1)C=O)F)F |

| Canonical SMILES | CCOC1=C(C=C(C(=C1)C=O)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s benzaldehyde core is substituted with fluorine atoms at the 2 and 4 positions and an ethoxy group (-OCH₂CH₃) at the 5 position. This arrangement creates a distinct electronic environment:

-

Fluorine atoms exert strong electron-withdrawing effects via inductive mechanisms, activating the aldehyde group toward nucleophilic attack.

-

The ethoxy group donates electrons through resonance, moderating the ring’s electron density and enhancing solubility in polar aprotic solvents.

Physical Properties

While experimental data for this specific compound remain limited, comparative analysis with structurally similar benzaldehydes permits reasonable extrapolation:

The ethoxy group’s lipophilicity (LogP ~1.1–1.5) counterbalances the polar aldehyde and fluorine atoms, yielding a compound with balanced solubility for both organic and aqueous reaction systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible synthetic route involves sequential functionalization of a benzaldehyde precursor:

-

Fluorination: Starting with 2,4-dichlorobenzaldehyde, nucleophilic aromatic substitution (SNAr) using anhydrous potassium fluoride (KF) in polar aprotic solvents (e.g., tetramethylene sulfone) introduces fluorine atoms. Catalysts such as tetrabutylammonium chloride enhance reactivity by stabilizing transition states .

-

Ethoxylation: The 5-position hydroxyl group is alkylated using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃).

Critical Parameters:

-

Temperature: Fluorination proceeds optimally at 150–155°C, minimizing side reactions like polymerization .

-

Solvent System: Tetramethylene sulfone and toluene mixtures improve reagent solubility while facilitating water removal via azeotropic distillation .

Industrial-Scale Optimization

Large-scale production adapts the above steps with modifications:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.

-

In Situ Purification: Vacuum distillation (-0.098 MPa) isolates the product while recovering solvents like tetramethylene sulfone (>95% efficiency) .

Reactivity and Applications in Organic Synthesis

Nucleophilic Additions

The aldehyde group undergoes classic reactions:

-

Grignard Reactions: Forming secondary alcohols (e.g., with methylmagnesium bromide).

-

Wittig Olefination: Producing α,β-unsaturated esters for pharmaceutical intermediates.

Unique Selectivity: The 2,4-difluoro substitution directs electrophiles to the 6-position, enabling regioselective functionalization. For example, Vilsmeier-Haack formylation at 0°C yields 6-formyl derivatives without competing ortho/meta products.

Pharmaceutical Building Blocks

The compound serves as a precursor to:

-

Kinase Inhibitors: Fluorine and ethoxy groups enhance target binding via hydrophobic interactions and hydrogen bonding.

-

Antimicrobial Agents: Schiff bases derived from 5-ethoxy-2,4-difluorobenzaldehyde show enhanced bacterial membrane penetration.

Comparative Analysis with Structural Analogs

The ethoxy group in 5-ethoxy-2,4-difluorobenzaldehyde confers superior solubility in ethanol and DMSO compared to methoxy or unsubstituted analogs, broadening its utility in solution-phase reactions.

Future Research Directions

Biological Activity Profiling

-

In Silico Studies: Molecular docking to identify protein targets (e.g., cyclooxygenase-2).

-

In Vitro Assays: Screening against cancer cell lines (e.g., MCF-7, A549) to evaluate apoptosis induction.

Process Intensification

-

Microwave-Assisted Synthesis: Reducing fluorination reaction times from hours to minutes.

-

Biocatalytic Routes: Exploring lipase-mediated ethoxylation for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume